molecular formula C8H7BrO3 B12341079 2-Bromo-3-(hydroxymethyl)benzoic acid CAS No. 1187238-18-1

2-Bromo-3-(hydroxymethyl)benzoic acid

Cat. No.: B12341079
CAS No.: 1187238-18-1
M. Wt: 231.04 g/mol
InChI Key: CQNHMBLWYPOGGW-UHFFFAOYSA-N
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Description

2-Bromo-3-(hydroxymethyl)benzoic acid is an organic compound with the molecular formula C8H7BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the second position and a hydroxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(hydroxymethyl)benzoic acid typically involves the bromination of 3-(hydroxymethyl)benzoic acid. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid over-bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(hydroxymethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, it can be replaced with an amino group using ammonia or an amine.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products Formed:

    Oxidation: 2-Bromo-3-carboxybenzoic acid.

    Reduction: 3-(Hydroxymethyl)benzoic acid.

    Substitution: 2-Amino-3-(hydroxymethyl)benzoic acid.

Scientific Research Applications

2-Bromo-3-(hydroxymethyl)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules. It is used in the preparation of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzoic acid depends on its specific application. In biochemical assays, it may act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

    2-Bromobenzoic acid: Lacks the hydroxymethyl group, making it less versatile in certain synthetic applications.

    3-Bromo-2-hydroxybenzoic acid: Has a hydroxyl group instead of a hydroxymethyl group, which affects its reactivity and applications.

    2-Amino-3-(hydroxymethyl)benzoic acid: Contains an amino group instead of a bromine atom, leading to different chemical properties and uses.

Uniqueness: 2-Bromo-3-(hydroxymethyl)benzoic acid is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzene ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

CAS No.

1187238-18-1

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

2-bromo-3-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H7BrO3/c9-7-5(4-10)2-1-3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)

InChI Key

CQNHMBLWYPOGGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Br)CO

Origin of Product

United States

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